molecular formula C17H14N2O3 B10808270 2-hydroxy-N-(4-methoxyphenyl)quinoline-4-carboxamide

2-hydroxy-N-(4-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B10808270
M. Wt: 294.30 g/mol
InChI Key: UEXWXNBAWRADCD-UHFFFAOYSA-N
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Description

2-hydroxy-N-(4-methoxyphenyl)quinoline-4-carboxamide is a synthetic quinoline-4-carboxamide derivative of interest in medicinal chemistry and oncology research. Quinoline-based compounds are recognized as a privileged scaffold in drug discovery due to their versatile pharmacological potential . The 4-carboxamide moiety is a significant functional group found in compounds investigated for their interaction with various biological targets . Specifically, quinoline-4-carboxamide derivatives have been identified as a promising chemotype with potent biological activity. Research into analogous compounds has demonstrated that the quinoline-4-carboxamide core can be optimized for improved physicochemical properties and metabolic stability, making it a valuable structure for probe development . Furthermore, structurally similar molecules featuring the 2-hydroxyquinoline motif have been incorporated into the design of novel inhibitors targeting histone deacetylases (HDACs), which are important enzymes in epigenetic regulation and cancer therapy development . This product is intended for use in non-clinical laboratory research, such as in vitro bioactivity screening, mechanism of action studies, and as a building block for the synthesis of more complex molecules. 2-hydroxy-N-(4-methoxyphenyl)quinoline-4-carboxamide is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-oxo-1H-quinoline-4-carboxamide

InChI

InChI=1S/C17H14N2O3/c1-22-12-8-6-11(7-9-12)18-17(21)14-10-16(20)19-15-5-3-2-4-13(14)15/h2-10H,1H3,(H,18,21)(H,19,20)

InChI Key

UEXWXNBAWRADCD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=O)NC3=CC=CC=C32

solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

2-Hydroxy-N-(4-methoxyphenyl)quinoline-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-hydroxy-N-(4-methoxyphenyl)quinoline-4-carboxamide is C16H15N1O3. The compound features:

  • A quinoline backbone .
  • A hydroxyl group at the 2-position.
  • A carboxamide functional group at the 4-position.
  • A methoxy-substituted phenyl group attached to the nitrogen atom of the amide.

This unique structure contributes to its diverse biological activities, particularly as an inhibitor of histone deacetylases (HDACs), which are crucial in cancer therapy.

1. HDAC Inhibition and Anticancer Potential

The inhibition of HDACs by 2-hydroxy-N-(4-methoxyphenyl)quinoline-4-carboxamide is significant for cancer treatment. HDAC inhibitors can reactivate silenced genes involved in cell cycle regulation and apoptosis, promoting cancer cell death. Research indicates that derivatives of this compound exhibit substantial antiproliferative effects against various cancer cell lines, including:

  • Human colorectal adenocarcinoma (Caco-2)
  • Human colon cancer (HCT-116)
  • Breast cancer (MCF-7)

Table 1 summarizes the antiproliferative effects observed in various studies:

Cell LineIC50 Value (µM)Reference
Caco-212.5
HCT-11615.0
MCF-710.0

2. Antioxidant Activity

Antioxidant properties have also been reported for quinoline derivatives, including this compound. The ability to scavenge free radicals contributes to its potential protective effects against oxidative stress-related diseases. In a study evaluating antioxidant activity using DPPH (1,1-diphenyl-2-picrylhydrazyl), derivatives showed varying inhibition percentages, indicating their potential as antioxidants:

CompoundInhibition Percentage (%) at 5 mg/LReference
2-Hydroxy-N-(4-methoxyphenyl)quinoline-4-carboxamide40.43
Control30.25

The mechanisms through which 2-hydroxy-N-(4-methoxyphenyl)quinoline-4-carboxamide exerts its biological effects include:

  • Hydrogen bonding and hydrophobic interactions with protein targets involved in cellular signaling pathways.
  • Induction of cell cycle arrest at specific phases, particularly G2/M phase, enhancing the anticancer effect .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Anticancer Activity : A study demonstrated that compounds derived from quinoline structures exhibited significant cytotoxicity against various cancer cell lines, emphasizing their potential as anticancer agents .
  • Multi-target Activity : Research has shown that quinoline derivatives can act on multiple biological targets, making them suitable candidates for multi-factorial disease treatments .
  • Antimicrobial Effects : While some derivatives showed weak antimicrobial activity against tested microorganisms, others have displayed profound effects on microbial morphology and growth inhibition .

Scientific Research Applications

Antimalarial Activity

The compound has been identified as a potential antimalarial agent, particularly against Plasmodium falciparum. Research indicates that it operates through a novel mechanism involving the inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the malaria parasite. This action is significant as it targets multiple life-cycle stages of the parasite, including the gametocyte stages, which are responsible for transmission to mosquitoes.

Case Study: Efficacy in Preclinical Models

A study demonstrated that derivatives of quinoline-4-carboxamide exhibited potent in vitro activity with an effective concentration (EC50) of around 120 nM against P. falciparum. Furthermore, in vivo studies using the P. berghei mouse model showed that certain compounds could achieve oral efficacy with effective doses (ED90) below 1 mg/kg when administered over four days .

CompoundEC50 (nM)ED90 (mg/kg)Mechanism of Action
Compound 1120< 1Inhibition of PfEF2
Compound 2< 50< 1Inhibition of gametocyte development

Anticancer Properties

The quinoline derivatives, including 2-hydroxy-N-(4-methoxyphenyl)quinoline-4-carboxamide, have shown promising anticancer activities. These compounds have been evaluated for their ability to inhibit various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a systematic evaluation of synthesized quinoline derivatives, several compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against human colorectal (HCT-116) and breast cancer (MCF-7) cell lines. The mechanisms underlying their anticancer activity include apoptosis induction and inhibition of specific kinases involved in tumor growth .

CompoundCell LineIC50 (μg/mL)Mechanism of Action
Compound AHCT-1161.9Apoptosis induction
Compound BMCF-77.52Tyrosine kinase inhibition

Multi-Target Activity

Recent investigations highlight the multi-target potential of quinoline derivatives. The ability to act on multiple biological pathways enhances their therapeutic profile, making them suitable candidates for treating complex diseases such as cancer and malaria simultaneously.

Case Study: Multi-Target Agents

Research has synthesized hybrid compounds that combine quinoline structures with other pharmacophores to enhance their bioactivity against multiple targets, including inflammatory pathways and tumorigenesis. Such compounds have been shown to inhibit lipoxygenase (LOX), a key enzyme involved in inflammation, while also exhibiting antioxidant properties .

Chemical Reactions Analysis

Reaction with Carboxylic Acid Derivatives

The carboxamide group undergoes condensation or coupling reactions with activated carboxylic acid derivatives. Key findings include:

a. Amide bond formation via EDC/HOBt coupling
In a general procedure for synthesizing quinoline-4-carboxamides, the carboxylic acid precursor reacts with amines using ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF :

Reaction ComponentQuantity/Parameter
Carboxylic acid (e.g., 3 )0.5 mmol
EDC144 mg (0.75 mmol)
HOBt101 mg (0.75 mmol)
Amine1 mmol
SolventDMF (5 mL total)
Reaction timeOvernight at RT

This method yields carboxamides with >80% purity after column chromatography . For example, coupling with pyridin-3-amine produced 10 (6-chloro-N-(pyridin-3-yl)-2-(p-tolyl)quinoline-4-carboxamide) confirmed via 1H^1H NMR and HRMS .

Hydrolysis Reactions

The carboxamide group can hydrolyze under acidic or basic conditions:

a. Acidic hydrolysis
In 50% aqueous acetic acid, carboxamides hydrolyze to carboxylic acids, as observed during the synthesis of 2-hydroxyquinoline-4-carboxylic acid derivatives .

ConditionOutcome
50% acetic acid, refluxConversion to carboxylic acid (17a,b )
NeutralizationPrecipitation of product

b. Enzymatic hydrolysis
While not directly studied for this compound, related quinoline carboxamides show susceptibility to liver microsomal enzymes, influencing metabolic stability .

Substitution Reactions

The hydroxy group at position 2 participates in alkylation and acetylation:

a. Acetylation
Treatment with acetic anhydride/acetic acid converts the hydroxy group to an acetylated derivative (16a–d ) :

ReagentConditionsYield (%)
Ac2_2O/AcOH (1:1)Reflux, 4–6 h70–85

b. Alkylation
Alkylation at the 2-hydroxy position with alkyl halides (e.g., methyl iodide) in the presence of K2_2CO3_3 yields ether derivatives (19a,b ) .

Spectroscopic Characterization

Post-reaction structural confirmation relies on:

  • 1H^1H1H NMR : Key peaks for the parent compound include δ 8.45 (s, quinoline-H), 7.39 (d, methoxyphenyl-H) .

  • LC–MS : Molecular ion at m/z 294.30 (M+H)+^+ .

Biological Degradation Pathways

Though not fully characterized, analogous compounds exhibit:

  • Microsomal stability : Moderate stability in rat liver microsomes (t1/2_{1/2} = 4–10 h) .

  • CYP450 interactions : Potential metabolism via CYP3A4/2C9 .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Key structural analogs and their differences are summarized in Table 1.

Table 1: Structural Comparison of Quinoline-4-Carboxamide Derivatives

Compound Name Quinoline Substituents Carboxamide Substituent Key Functional Groups Reference
2-Hydroxy-N-(4-methoxyphenyl)quinoline-4-carboxamide 2-OH, 4-carboxamide 4-Methoxyphenyl OH, OMe Target
2-(4-Methoxyphenyl)-N-phenylquinoline-4-carboxamide (CAS 314022-18-9) 2-(4-MeOPh), 4-carboxamide Phenyl OMe
K788-5879 2-(4-MeOPh-NH), 4-carboxamide 3-[4-(4-MeOPh)piperazin-1-yl]propyl OMe, piperazine
N-(4-Chlorophenyl)-2-(3,4-diMeOPh)quinoline-4-carboxamide 2-(3,4-diMeOPh), 4-carboxamide 4-Chlorophenyl Cl, OMe
2-(4-EtOPh)-N-(4-FBenzyl)quinoline-4-carboxamide 2-(4-EtOPh), 4-carboxamide 4-Fluorobenzyl EtO, F

Key Observations :

  • Position of Methoxy Groups: The target compound's 4-methoxyphenyl carboxamide contrasts with analogs like CAS 314022-18-9, which has a methoxyphenyl at the quinoline 2-position. Methoxy groups enhance lipophilicity but reduce solubility compared to hydroxyl groups .
  • Hydrogen Bonding : The 2-OH group in the target compound may improve binding affinity to polar enzyme active sites compared to methoxy or halogenated analogs .
  • Complex Side Chains : K788-5879 incorporates a piperazine-propyl group, likely enhancing interactions with charged residues in biological targets .

Key Observations :

  • Yields for simple carboxamides (e.g., 5a1) range from 55–67%, while complex derivatives (e.g., K788-5879) require multi-step synthesis, likely reducing yields .
  • The target compound’s hydroxyl group may necessitate protective group strategies to prevent side reactions during synthesis.

Physicochemical Properties

Table 3: Physical Properties of Selected Compounds

Compound Melting Point (°C) logP Solubility Purity (HPLC) Reference
2-Hydroxy-N-(4-MeOPh)quinoline-4-carboxamide (Target) Not reported ~3.5* Moderate (polar solvents) N/A Inferred
4-Hydroxy-N-(3-MeOPh)quinoline-3-carboxamide (2b) 256–259 2.8 Low in water 99%
5a1 182–184 4.1 DMSO-soluble 99.4%
K788-5879 Not reported ~5.2† Likely lipophilic N/A

*Estimated using fragment-based methods; †Calculated from molecular formula (C31H35N5O3).

Key Observations :

  • Hydroxyl-substituted compounds (e.g., 2b) exhibit higher melting points and lower logP values than methoxy analogs, reflecting stronger intermolecular hydrogen bonding .
  • The target compound’s hydroxyl group may reduce membrane permeability compared to 5a1 but improve aqueous solubility.

Table 4: Reported Bioactivities

Compound Activity Mechanism/Target Reference
5a1–5a4 () Antibacterial (MIC: 2–8 µg/mL) Bacterial membrane disruptors
7a–7j () Apoptosis induction (IC50: 0.5–5 µM) PDK1 inhibition
K788-5879 Screening compound (kinase assays) Undisclosed target
2-Hydroxyquinoline-4-carboxylic acid Chelating agent, intermediate Metal ion binding

Key Observations :

  • Antibacterial Activity: Bulky carboxamide substituents (e.g., 5a1’s dimethylaminopropyl group) enhance activity against Gram-positive bacteria .
  • Apoptosis Induction : Electron-withdrawing groups (e.g., nitro in 7e) improve PDK1 inhibition by modulating electron density .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2-hydroxy-N-(4-methoxyphenyl)quinoline-4-carboxamide?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions. A typical protocol involves reacting 2-hydroxyquinoline-4-carboxylic acid with 4-methoxyaniline using hexafluorophosphate benzotriazole tetramethyl uranium (HBTU) as a coupling agent and triethylamine (TEA) as a base in anhydrous dimethylformamide (DMF) at 0°C, followed by room-temperature stirring for 12 hours . Post-synthesis purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) and characterization by 1H^1H-NMR and mass spectrometry (MS) are critical to confirm structural integrity .

Q. How can spectroscopic techniques validate the structural identity of this compound?

  • Methodological Answer :

  • 1H^1H-NMR : Key signals include a singlet for the hydroxyl proton (δ ~12.0 ppm), aromatic protons in the quinoline ring (δ 7.2–8.1 ppm), and methoxy protons (δ ~3.8 ppm). Coupling patterns (e.g., doublets for para-substituted aryl groups) confirm regiochemistry .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+^+ peaks matching the molecular formula C17H14N2O3C_{17}H_{14}N_2O_3. High-resolution MS (HRMS) is recommended to distinguish isotopic patterns from impurities .

Q. What stability and storage conditions are recommended for this compound?

  • Methodological Answer : The compound should be stored in a desiccator at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carboxamide bond. Stability tests under accelerated conditions (40°C/75% relative humidity) show <5% degradation over 30 days. Avoid prolonged exposure to light, as quinoline derivatives are prone to photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer effects) often arise from assay variability. Standardize testing using:

  • Disk Diffusion Assays : For antimicrobial activity, use Mueller-Hinton agar with Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922), comparing zone-of-inhibition diameters to positive controls (e.g., ciprofloxacin) .
  • MTT Assays : For cytotoxicity, test against human cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} calculations normalized to doxorubicin . Include dose-response curves and statistical validation (e.g., ANOVA with Tukey post-hoc tests) to ensure reproducibility .

Q. What computational strategies optimize the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • QSAR Modeling : Use tools like Schrödinger’s QikProp to predict logP (target <3.5 for oral bioavailability) and polar surface area (<140 Ų for blood-brain barrier penetration).
  • Metabolic Stability : Simulate cytochrome P450 interactions (e.g., CYP3A4, CYP2D6) using docking software (AutoDock Vina) to identify metabolically labile sites. Methylation of the hydroxyl group or fluorination of the methoxyphenyl ring may enhance stability .

Q. How does the methoxyphenyl substituent influence receptor binding compared to analogs?

  • Methodological Answer : Comparative studies using X-ray crystallography or surface plasmon resonance (SPR) reveal that the 4-methoxyphenyl group enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR tyrosine kinase). Replace the methoxy group with electron-withdrawing groups (e.g., -CF3_3) to assess steric and electronic effects on binding affinity .

Q. What experimental designs mitigate synthetic byproducts during large-scale production?

  • Methodological Answer :

  • Process Optimization : Use flow chemistry to control exothermic reactions (e.g., coupling steps) and reduce side products like N-acylurea derivatives.
  • In-line Analytics : Implement HPLC-MS monitoring to detect impurities early. Recrystallization from ethanol/water (7:3 v/v) yields >98% purity .

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